molecular formula C17H19NO4 B2898827 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859126-56-0

8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2898827
CAS No.: 859126-56-0
M. Wt: 301.342
InChI Key: RLVKEMKDLMOQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps. One common method starts with the preparation of the chromen core. This can be achieved through the reaction of omopropanoic acid with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The next step involves the aldol condensation of this intermediate with aromatic aldehydes to yield the desired chromen derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:

    Reduction: Reduction reactions can be used to modify the chromen core, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized chromen derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to induce apoptosis in certain cancer cell lines by activating specific signaling pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate cellular processes is a key area of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is unique due to the presence of the azepan-1-ylmethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chromen derivatives and contributes to its potential as a versatile compound in scientific research.

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c19-17-7-12(10-18-5-3-1-2-4-6-18)13-8-15-16(21-11-20-15)9-14(13)22-17/h7-9H,1-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVKEMKDLMOQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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